IDO1 Inhibition: 3-(2-Furoyl)-2-oxindole vs. Highly Potent Analog
3-(2-Furoyl)-2-oxindole exhibits a modest but defined inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 1.19 µM in a recombinant enzyme assay [1]. This is in stark contrast to a more potent oxindole-based IDO1 inhibitor (BDBM50285416), which achieves an IC50 of 0.5 nM in a cellular assay [2]. The quantitative difference (~2,400-fold) highlights that 3-(2-Furoyl)-2-oxindole serves as a valuable low-potency tool compound or starting scaffold, distinct from highly optimized, potent clinical candidates. This data is critical for researchers needing a less potent control or a scaffold for optimization.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.19 µM (1,190 nM) |
| Comparator Or Baseline | BDBM50285416 (potent oxindole IDO1 inhibitor) IC50: 0.5 nM |
| Quantified Difference | 2,400-fold less potent |
| Conditions | Target Compound: Recombinant human IDO1 expressed in E. coli. Comparator: Human HeLa cells with IFN-γ stimulation. |
Why This Matters
This establishes 3-(2-Furoyl)-2-oxindole as a chemically distinct, low-potency IDO1 inhibitor suitable for use as a control or starting point, rather than a highly optimized lead.
- [1] BindingDB BDBM50514032. (n.d.). Activity Data for CHEMBL4471831. View Source
- [2] BindingDB BDBM50285416. (n.d.). Activity Data for CHEMBL4161733. View Source
